2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]-N-phenylacetamide
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Overview
Description
2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]-N-phenylacetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features an oxazole ring substituted with methoxyphenyl groups and a phenylacetamide moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of p-anisaldehyde with acetone and ammonium acetate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one. This intermediate is then methylated and oximated to yield the desired oxazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The phenylacetamide moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups yields quinones, while reduction of the oxazole ring produces corresponding amines.
Scientific Research Applications
2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters
- N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives
Uniqueness
2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]-N-phenylacetamide is unique due to its specific substitution pattern and the presence of both oxazole and phenylacetamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H22N2O4 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]-N-phenylacetamide |
InChI |
InChI=1S/C25H22N2O4/c1-29-20-12-8-17(9-13-20)24-22(16-23(28)26-19-6-4-3-5-7-19)31-27-25(24)18-10-14-21(30-2)15-11-18/h3-15H,16H2,1-2H3,(H,26,28) |
InChI Key |
NTRZQNAKRFBUDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(ON=C2C3=CC=C(C=C3)OC)CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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